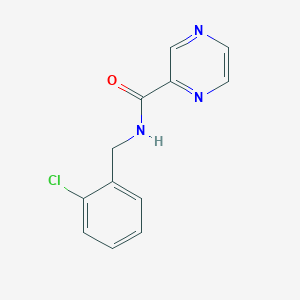
N-(4-chlorobenzyl)-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-345995 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific groups that confer its unique properties. The synthetic routes often involve:
Formation of the Core Structure: This step may involve cyclization reactions or other methods to create the basic framework of the molecule.
Functionalization: Introduction of functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial production methods for WAY-345995 would likely involve scaling up these laboratory procedures, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
WAY-345995 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
WAY-345995 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation, such as Alzheimer’s and Parkinson’s diseases.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of WAY-345995 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins involved in amyloid and synucleinopathies, thereby inhibiting their aggregation and promoting their clearance from the body. This interaction can modulate various cellular processes and pathways, ultimately leading to therapeutic benefits in diseases characterized by protein aggregation.
Comparison with Similar Compounds
WAY-345995 can be compared with other compounds used in the study of amyloid and synucleinopathies, such as:
WAY-385995: Another compound used in similar research contexts.
DAPT: A gamma-secretase inhibitor used in Alzheimer’s research.
BACE inhibitors: Compounds that inhibit beta-secretase, another enzyme involved in amyloid plaque formation.
WAY-345995 is unique in its specific binding properties and the pathways it affects, making it a valuable tool in the study of protein aggregation diseases.
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H19ClN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,16,17,18) |
InChI Key |
ANYHNJDRLQECDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10808553.png)

![2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B10808563.png)


![4-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B10808585.png)
![2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone](/img/structure/B10808592.png)
![3-[2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]propanenitrile](/img/structure/B10808595.png)
![3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10808604.png)
![[4-(4-Hydroxyphenyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B10808608.png)
![ethyl N-[2-[4-(3,4-dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetyl]carbamate](/img/structure/B10808618.png)

![N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide](/img/structure/B10808627.png)
![3-[(2-Chlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-4-amine](/img/structure/B10808636.png)
